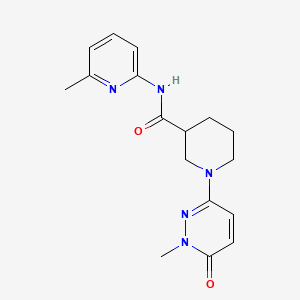

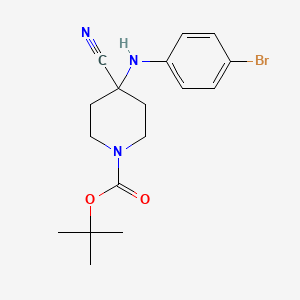

![molecular formula C17H12N4O2 B2725910 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile CAS No. 157946-20-8](/img/structure/B2725910.png)

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as MBINPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activities

Researchers have synthesized a series of acrylonitriles substituted with benzimidazoles and various other rings, investigating their in vitro cytotoxic potency against human cancer cell lines. Structure-activity relationships (SAR) indicate a flexible substitution at position 2 with nitrogen heterocyclics and a sensitive change at position 3, particularly noting compounds with a 5-nitrothiophen-2-yl ring and benzimidazol-2-yl group showing significant potency. These compounds, notably compound 11, demonstrated higher cytotoxic activity compared to cisplatin and etoposide, suggesting their apoptosis-inducing potential in cancer cell death (Sączewski et al., 2004).

Antiparasitic Activity

In another study, cyclic imidazoles, including a derivative with notable inhibitory effects on aldehyde dehydrogenase, were synthesized. These compounds demonstrated potential antiparasitic activity against Trichomonas vaginalis and Entamoeba histolytica in vitro, with some showing comparable activity to metronidazole. This highlights the potential use of these compounds in developing antiparasitic treatments (Quattara et al., 1987).

Antioxidant and Glucosidase Inhibitory Activities

A study focused on the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, evaluating their antioxidant activities and glucosidase inhibitory potential. These compounds exhibited high scavenging activity and some showed better inhibitory potential against α-glucosidase than the standard acarbose, indicating their therapeutic potential in oxidative stress-related diseases and diabetes management (Özil et al., 2018).

Luminescence and Catalytic Properties

Coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands were synthesized and characterized, revealing diverse structures and properties. These complexes demonstrated luminescence and potential catalytic properties for the degradation of organic dyes, suggesting their application in environmental remediation and as functional materials in optoelectronic devices (Hao et al., 2014).

Electrochemical Studies

A novel monomer incorporating a benzimidazole derivative was copolymerized with 3,4-ethylenedioxythiophene for electrochemical studies. This combination resulted in materials with lower oxidation potential, lower bandgap, and higher optical contrast, highlighting its potential use in electrochromic devices and organic electronics (Soylemez et al., 2015).

Eigenschaften

IUPAC Name |

(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2/c1-20-16-5-3-2-4-15(16)19-17(20)13(11-18)10-12-6-8-14(9-7-12)21(22)23/h2-10H,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBGUZSHKAMZQV-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

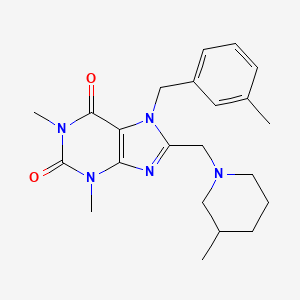

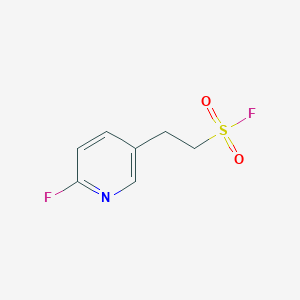

![2-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2725828.png)

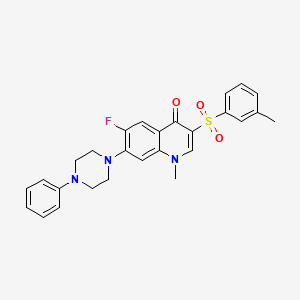

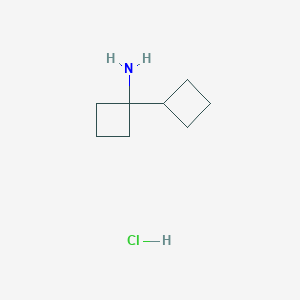

![6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2725833.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

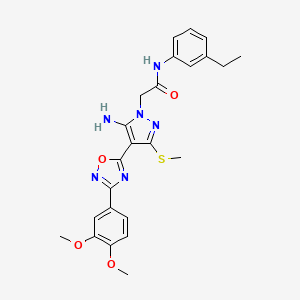

![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)

![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)

![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)